Ketoconazole Impurity B

Pharmaceutical Analysis Reference Standards Quality Control

Pharmaceutical QC laboratories often face method specificity failures when incorrect impurity standards are substituted for Ketoconazole Impurity B, compromising ICH Q2(R1) validation and batch release. This EP-designated reference standard resolves that risk with documented chromatographic traceability. - Distinct relative retention time and a relative correction factor of 1.13 ensure accurate quantification versus Impurities C, D, and E in HPLC/UPLC systems. - Certified purity of ≥95% (literature-validated at 95.2%) supports system suitability testing, forced degradation studies, and stability-indicating method validation. - Serves as a characterized marker for AhR-pathway toxicological assessment, enabling reliable impurity safety profiling for ANDA submissions.

Molecular Formula C38H42Cl2N6O6
Molecular Weight 749.7 g/mol
CAS No. 1346598-39-7
Cat. No. B584095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoconazole Impurity B
CAS1346598-39-7
Synonyms1-(4-{3-[4-(4-Acetylpiperazin-1-yl)phenoxy]-4-[2-(2,4-dichlorophenyl)-2-imidazol-1-ylmethyl[1,3]dioxolan-4-ylmethyl]phenyl}piperazin-1-yl)ethanone; 
Molecular FormulaC38H42Cl2N6O6
Molecular Weight749.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OCC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C38H42Cl2N6O6/c1-27(47)43-13-17-45(18-14-43)30-4-7-32(8-5-30)51-37-22-31(46-19-15-44(16-20-46)28(2)48)6-10-36(37)49-23-33-24-50-38(52-33,25-42-12-11-41-26-42)34-9-3-29(39)21-35(34)40/h3-12,21-22,26,33H,13-20,23-25H2,1-2H3/t33-,38-/m1/s1
InChIKeyVMDQNVDMNGLNOT-VRLMBGIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketoconazole Impurity B Reference Standard Overview


Ketoconazole Impurity B (CAS 1346598-39-7) is a pharmacopoeial reference standard designated as Ketoconazole EP Impurity B, formally identified as 1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethan-1-one [1]. This compound, with the molecular formula C38H42Cl2N6O6 and a molecular weight of approximately 749.7 g/mol, is a known impurity in the synthesis and formulation of the antifungal drug ketoconazole [1]. It is characterized as a white to off-white powder with limited aqueous solubility . Its primary utility lies in its role as a certified reference material for analytical method development, validation, and quality control (QC) applications during the commercial production and regulatory assessment of ketoconazole [2].

Pharmacopoeial impurity reference standard (EP) for ketoconazole analysis
Essential for HPLC method specificity and system suitability testing
Distinct relative correction factor and retention context for impurity quantification

Non-Substitutability of Ketoconazole Impurity B


In the context of ketoconazole analysis, different impurities possess unique physicochemical properties, chromatographic behaviors, and biological activities that preclude simple substitution. The pharmacopoeial designations (e.g., Impurity B, C, D, E) are not arbitrary; they denote structurally distinct entities with specific retention characteristics in validated analytical systems [1]. For instance, while Impurity B and Impurity C may both be structurally related to the API, their distinct molecular structures (C38H42Cl2N6O6 for Impurity B versus a different composition for other impurities) result in different retention times and detector responses [2]. Critically, these impurities can also exhibit divergent biological activities, such as differing potencies as activators of the human aryl hydrocarbon receptor (AhR) [3]. Therefore, using an incorrect impurity standard, or an alternative compound, would invalidate method specificity, compromise accurate quantification, and ultimately jeopardize the reliability of quality control and safety assessments for ketoconazole drug products.

Structure Different molecular identity vs. Impurities C, D, E alters retention time and detector response, invalidating method specificity.
Correction Unique relative correction factor (RCF); substituting with another impurity standard leads to systematic quantification error.
Biology AhR activation potency differs significantly from Impurity C; misidentification distorts toxicological endpoint interpretation.

Quantitative Differentiation of Ketoconazole Impurity B


Certified Purity for Accurate Quantification

As a national reference standard, Ketoconazole Impurity B is certified to a specific purity level, enabling accurate quantification in analytical methods. In contrast to other impurities which have their own distinct certified purities, the exact value for Impurity B is critical for calculating its concentration in test samples [1].

Certified Purity
Head-to-head
95.2%
Required purity value for accurate quantification in QC and method validation.
Comparative purity: C 97.9% · D 98.5% · E 99.4% (mass balance method).
Pharmaceutical Analysis Reference Standards Quality Control

Chromatographic Separation and Retention Time

Ketoconazole Impurity B demonstrates a unique relative retention time (RRT) in validated HPLC systems, which is essential for its specific identification and separation from the API and other impurities. The Chinese Pharmacopoeia HPLC system completely separates Ketoconazole and its impurities B, C, D, and E [1]. This specific elution profile ensures that Impurity B does not co-elute with the API or other related substances, enabling its precise quantification [2].

Chromatographic Resolution
Method context
Complete separation achieved
Ensures specific identification without co-elution with API or other impurities.
Distinct RRT under Chinese Pharmacopoeia HPLC conditions.
Chromatography Method Validation Pharmaceutical Analysis

AhR Activation Activity

Impurities in ketoconazole preparations are not inert; they possess distinct biological activities. Impurity IMP-C (likely Impurity C) exhibits significantly higher efficacy (10–15 times) in activating the human aryl hydrocarbon receptor (AhR) compared to (+)-ketoconazole [1]. The same study confirms that Impurity IMP-B (Impurity B) also induces AhR-DNA complex formation, but the quantitative difference in efficacy between Impurity B and Impurity C is clearly established [1].

AhR Activation Activity
Head-to-head
Induces AhR-DNA complex vs Impurity C: 10–15× higher efficacy than API
Different toxicological endpoint context; impurity-specific assessment required.
Gene reporter and EMSA assays in human cells.
Toxicology Biological Activity Mechanism of Action

HPLC Relative Correction Factor

When using a single standard or the API to quantify impurities, a relative correction factor (RCF) is required to account for differences in detector response. The RCF for Ketoconazole Impurity B at 220 nm is distinct from those of other impurities [1].

Relative Correction Factor
Head-to-head
1.13 (220 nm)
Mandatory for accurate impurity quantification; applying wrong RCF introduces systematic error.
RCF values: C 1.08 · D 0.94 · E 1.01 (standard curve method).
HPLC Quantitative Analysis Method Validation

Key Applications of Ketoconazole Impurity B


Method Development and Validation

Ketoconazole Impurity B is an essential reference standard for developing and validating HPLC or UPLC methods designed to separate and quantify ketoconazole-related substances. As demonstrated in the literature, the compound's unique chromatographic properties, including its distinct relative retention time and its requirement for a specific relative correction factor of 1.13, necessitate its inclusion in system suitability testing and calibration curves [1][2]. Using this specific standard ensures method specificity and accuracy, as required by ICH Q2(R1) guidelines.

Routine QC and Batch Release Testing

In a QC laboratory, Ketoconazole Impurity B is used as a reference standard for the routine analysis of ketoconazole API and finished drug products (e.g., creams, shampoos). Its certified purity of 95.2% is the benchmark against which impurity levels in production batches are measured [1]. Accurate quantification of Impurity B, as distinct from Impurities C, D, and E, is a critical part of the release specification to ensure batch-to-batch consistency and compliance with pharmacopoeial monographs (e.g., EP, USP, BP).

Stability Studies and Degradation Analysis

Ketoconazole Impurity B serves as a key marker in forced degradation and long-term stability studies of ketoconazole formulations. Its identification and quantification in stressed samples help establish degradation pathways and validate the stability-indicating nature of analytical methods. The distinct biological activity of Impurity B, including its ability to induce AhR-DNA complex formation, underscores the importance of monitoring its formation during the product shelf-life [3].

Toxicological Safety Assessment

Given the known biological activity of ketoconazole impurities, including Impurity B's role as an activator of the AhR pathway, the compound is procured for specialized toxicological studies [3]. These studies aim to define the safety profile of the impurity and establish permissible limits in drug products. Using a well-characterized, high-purity reference standard of Impurity B is non-negotiable for generating reliable and reproducible data for regulatory submissions.

Application
Selection Property
Validation Focus
Method Development and Validation
Pharmacopoeial identity and certified purity context
System suitability, retention time specificity, and RCF accuracy
Routine QC and Batch Release
Batch-to-batch impurity profiling with correct RCF
Quantitative accuracy vs. other ketoconazole impurities
Stability and Degradation Analysis
Stability-indicating chromatographic resolution
Degradation pathway marker identification and monitoring
Toxicological Impurity Profiling
AhR activation pathway context
Impurity-specific toxicological endpoint differentiation

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